molecular formula C18H16BrClF2N2S B3043348 4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide CAS No. 849066-32-6

4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide

Cat. No.: B3043348
CAS No.: 849066-32-6
M. Wt: 445.8 g/mol
InChI Key: BBTFVOJHFMKMSV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide is a synthetic organic compound that belongs to the thiazolium class of chemicals This compound is characterized by its complex structure, which includes a thiazolium ring, a chlorophenyl group, and a difluoroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide typically involves multiple steps, starting with the preparation of the thiazolium ring. The process may include the following steps:

    Formation of the Thiazolium Ring: This can be achieved through the reaction of a suitable thioamide with a haloketone under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the thiazolium ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.

    Attachment of the Difluoroanilino Group: The difluoroanilino group is introduced through a nucleophilic substitution reaction, where a difluoroaniline reacts with the thiazolium intermediate.

    Addition of the Propyl Group: The propyl group can be added via an alkylation reaction, using a propyl halide and a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new thiazolium-based compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Disrupting Cellular Functions: Affecting the integrity of cellular membranes or interfering with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-methyl-1,3-thiazol-3-ium bromide: Similar structure but with a methyl group instead of a propyl group.

    4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-ethyl-1,3-thiazol-3-ium bromide: Similar structure but with an ethyl group instead of a propyl group.

    4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-butyl-1,3-thiazol-3-ium bromide: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of 4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide lies in its specific combination of functional groups and the propyl substituent, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-propyl-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF2N2S.BrH/c1-2-9-23-17(12-3-5-13(19)6-4-12)11-24-18(23)22-16-8-7-14(20)10-15(16)21;/h3-8,10-11H,2,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTFVOJHFMKMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=C(SC=C1C2=CC=C(C=C2)Cl)NC3=C(C=C(C=C3)F)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide
Reactant of Route 2
4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide
Reactant of Route 3
4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide
Reactant of Route 4
4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide
Reactant of Route 5
4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide
Reactant of Route 6
4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide

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